molecular formula C22H33N3O4S B2772325 N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896288-35-0

N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2772325
CAS No.: 896288-35-0
M. Wt: 435.58
InChI Key: XELTYGFEKCKSRB-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring, a sulfonyl group, and an oxalamide moiety, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Formation of the Oxalamide Moiety: The oxalamide moiety is formed through amide bond formation reactions, often involving oxalyl chloride and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N’-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)ethanediamide
  • N-cycloheptyl-N’-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)acetamide

Uniqueness

N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-cycloheptyl-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4S/c1-16-11-12-17(2)20(14-16)30(28,29)25-13-7-10-19(25)15-23-21(26)22(27)24-18-8-5-3-4-6-9-18/h11-12,14,18-19H,3-10,13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELTYGFEKCKSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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